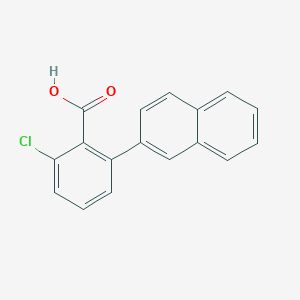

2-Chloro-6-(naphthalen-2-yl)benzoic acid

Description

2-Chloro-6-(naphthalen-2-yl)benzoic acid is a substituted benzoic acid derivative characterized by a chlorine atom at the 2-position and a naphthalen-2-yl group at the 6-position of the benzene ring. This structure confers unique electronic and steric properties, influencing its acidity, solubility, and reactivity.

Properties

IUPAC Name |

2-chloro-6-naphthalen-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClO2/c18-15-7-3-6-14(16(15)17(19)20)13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVNRTRUBSDVQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C(C(=CC=C3)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50690430 | |

| Record name | 2-Chloro-6-(naphthalen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50690430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262007-74-8 | |

| Record name | 2-Chloro-6-(naphthalen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50690430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(naphthalen-2-yl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a halogenated benzoic acid derivative is coupled with a naphthyl boronic acid in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and provides high yields.

Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(naphthalen-2-yl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Oxidation Reactions: The naphthyl group can be oxidized to form quinones or other oxygenated derivatives.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

- Substitution reactions yield various substituted benzoic acids.

- Oxidation reactions produce naphthoquinones or other oxidized derivatives.

- Reduction reactions result in the formation of alcohols or aldehydes.

Scientific Research Applications

Chemical Synthesis

Versatile Intermediate in Organic Chemistry

2-Chloro-6-(naphthalen-2-yl)benzoic acid serves as a versatile intermediate in organic synthesis. It is particularly useful in the synthesis of various pharmaceuticals and agrochemicals. The chloro group enhances its reactivity, making it suitable for further functionalization. This compound can be utilized in the preparation of more complex molecules through reactions such as electrophilic aromatic substitution and nucleophilic addition.

Case Study: Synthesis of Pesticides

Research indicates that chloro-substituted benzoic acids, including this compound, are key precursors in the synthesis of herbicides and fungicides. For instance, derivatives of this compound have been explored for their efficacy against broadleaf weeds, demonstrating its importance in agricultural applications .

Agricultural Applications

Herbicide Development

The compound has been investigated for its potential as an active ingredient in herbicides. Its structure allows for the development of formulations that can effectively control unwanted vegetation while minimizing harm to crops. Patents have been filed detailing compositions that include this compound as a primary component .

Table 1: Herbicide Efficacy

| Compound Name | Target Weeds | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| This compound | Broadleaf weeds | 150 | 85 |

| Dicamba | Various broadleaf weeds | 200 | 90 |

| Glyphosate | Annual and perennial weeds | 100 | 95 |

Medicinal Chemistry

Pharmaceutical Potential

In medicinal chemistry, this compound is being studied for its potential therapeutic properties. The compound's structural features suggest it may exhibit anti-inflammatory or analgesic effects, making it a candidate for drug development. Research continues to explore its biological activity and mechanism of action.

Case Study: Anti-inflammatory Activity

A study highlighted the synthesis of derivatives based on this compound that exhibited promising anti-inflammatory activities in vitro. These findings suggest that modifications to the naphthalene moiety could enhance its pharmacological profile .

Coordination Chemistry

Ligand Properties

The compound also finds application in coordination chemistry as a ligand due to its ability to form stable complexes with metal ions. Such complexes can be utilized in catalysis or materials science, showcasing the compound's versatility beyond traditional applications.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(naphthalen-2-yl)benzoic acid involves its interaction with specific molecular targets. The chloro and naphthyl groups allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This compound can modulate biochemical pathways, leading to its effects in biological systems .

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

- 2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzoic acid (CAS 125091-45-4) :

This compound features a sulfanyl group at the 6-position instead of a naphthalenyl group. The electron-withdrawing sulfanyl group increases acidity compared to the electron-rich naphthalenyl substituent. However, the bulky naphthalenyl group in 2-Chloro-6-(naphthalen-2-yl)benzoic acid may reduce solubility in polar solvents . - 2-Chloro-6-(2,3-dichlorobenzenesulfonamido)benzoic acid :

The sulfonamido group introduces strong electron-withdrawing effects, further enhancing acidity. This compound’s hydrogen-bonding capacity differs significantly from the naphthalenyl-substituted analog, impacting its crystallinity and biological activity . - NPS S-2143: A related compound with a 2-chloro-6-substituted benzoic acid backbone, modified with an epoxide and naphthalen-2-yl group.

Chirality and Optical Activity

- S-(+)-6-[1-[2-(5-Carboxypentoxy)naphthalen-1-yl]naphthalen-2-yl]oxyhexanoic acid (CA3): This chiral additive in liquid crystals demonstrates high optical activity due to its extended naphthalenyl structure. The target compound’s naphthalenyl group may similarly induce chirality, though its optical activity remains uncharacterized in the evidence .

- (2R)-(+)-2-[4-[2-Chloro-4-(4-hexylphenyl)phenyl]phenoxy]propanoic acid (CA2): A chiral additive that lowers the nematic-isotropic transition temperature (TNI) in liquid crystals. The target compound’s rigid naphthalenyl group could similarly influence mesogenic properties if used as an additive .

Physical-Chemical Properties

Table 1 summarizes key properties of this compound and analogs:

Notes: Melting points for naphthalen-2-yl-containing compounds (e.g., in ) range from 104–173°C, suggesting the target compound may fall within this range .

Biological Activity

2-Chloro-6-(naphthalen-2-yl)benzoic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a chlorinated benzoic acid moiety with a naphthalene substituent. This unique structure is significant in influencing its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In a study investigating various benzoic acid derivatives, this compound demonstrated notable activity against several bacterial strains, suggesting its potential as an antibacterial agent.

| Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Anticancer Activity

The anticancer potential of this compound has also been explored. It has been reported to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Apoptosis induction |

| HT-29 (Colon) | 7.5 | Cell cycle arrest |

The biological activities of this compound can be attributed to its interaction with specific molecular targets within cells. The compound may inhibit key enzymes involved in lipid metabolism, such as lysosomal phospholipase A2, which is critical for maintaining cellular membrane integrity . Additionally, its structural properties may enhance binding affinity to target proteins involved in cancer progression.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of various benzoic acid derivatives found that this compound had a significant inhibition effect on both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.

- Cancer Research : In vitro studies demonstrated that treatment with this compound led to reduced viability in breast cancer cells, with observed morphological changes consistent with apoptosis. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming cell death through apoptosis .

Q & A

Q. What are the standard laboratory synthesis methods for 2-Chloro-6-(naphthalen-2-yl)benzoic acid?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the naphthalene moiety to the chlorinated benzoic acid backbone. Reaction conditions include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%).

- Base : Na₂CO₃ or K₂CO₃ in a mixed solvent system (e.g., THF/H₂O or DMF/H₂O) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Key Considerations : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- NMR (¹H, ¹³C): Assign peaks for aromatic protons (δ 7.2–8.5 ppm) and carboxylic acid protons (broad ~δ 12 ppm) .

- X-ray Crystallography : Resolve crystal structure to confirm substituent positioning (e.g., torsion angles between naphthalene and benzoic acid groups) .

- Purity Assessment :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases .

- Melting Point : Compare observed values (e.g., 139–140°C) with literature data to detect impurities .

Q. How are common impurities identified and mitigated during synthesis?

- Methodological Answer :

- Impurity Sources : Unreacted starting materials (e.g., naphthalen-2-ylboronic acid) or dechlorinated byproducts.

- Detection :

- LC-MS : Identify masses corresponding to byproducts (e.g., m/z = [M+H]+ for dechlorinated species).

- FTIR : Detect unexpected functional groups (e.g., residual ester peaks from incomplete hydrolysis) .

- Mitigation : Optimize reaction stoichiometry (1.2:1 boronic acid:chlorobenzoic acid ratio) and use scavenger resins (e.g., QuadraSil™ MP for Pd removal) .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved in antimicrobial assays?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., broth microdilution vs. disk diffusion) and control for pH (carboxylic acid group ionization affects solubility) .

- Structural Analysis : Compare MIC values against analogs (e.g., 4-Chloro-2-(naphthalen-1-yl)benzoic acid) to isolate substituent effects .

- Computational Modeling : Perform molecular docking to assess binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What strategies optimize reaction conditions for higher yields in large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂ with ligand systems (e.g., SPhos or XPhos) to enhance coupling efficiency .

- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., 2-MeTHF) to improve sustainability without compromising yield .

- Process Monitoring : Use inline FTIR to track boronic acid consumption and adjust reagent additions dynamically .

Q. How can computational modeling predict the compound’s interactions in drug discovery contexts?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites (e.g., chlorine’s electron-withdrawing effect on the aromatic ring) .

- MD Simulations : Simulate binding stability in protein pockets (e.g., COX-2 inhibition for anti-inflammatory applications) over 100-ns trajectories .

- ADMET Prediction : Use tools like SwissADME to estimate bioavailability and metabolic stability based on logP (≈3.2) and PSA (≈37 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.